7-(3-bromobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN6O2/c1-4-25(5-2)10-9-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-7-6-8-14(20)11-13/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,21,22)(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCESILDEWMUNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-bromobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C17H20BrN5O2
- CAS Number : 476480-95-2
| Property | Value |
|---|---|
| Molecular Weight | 378.28 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of receptor activities. The bromobenzyl moiety enhances its binding affinity to target proteins, which may include phosphodiesterases and various kinases involved in cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound may exhibit similar effects against certain cancer cell lines.
Antimicrobial Properties
Research into the antimicrobial effects of purine derivatives has shown promising results. The compound's ability to disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis could position it as a potential antimicrobial agent. Further investigations are required to elucidate its spectrum of activity against various pathogens.
Neuroprotective Effects
There is emerging evidence suggesting that compounds like this purine derivative may possess neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress markers are potential mechanisms through which these effects may be realized.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Potential activity against bacterial strains |
| Neuroprotective | Modulates neurotransmitter systems |
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were performed against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of the compound reduced markers of neuroinflammation and oxidative stress following induced brain injury. Behavioral assessments showed improved cognitive functions post-treatment.
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